molecular formula C15H18BrN3O B213555 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Numéro de catalogue B213555
Poids moléculaire: 336.23 g/mol
Clé InChI: YEACKJJRTALSIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, commonly known as BIRB-796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a family of serine/threonine protein kinases that play a crucial role in regulating cellular responses to a variety of stimuli, including stress, inflammation, and growth factors. Inhibition of p38 MAPK has been shown to have therapeutic potential in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Mécanisme D'action

BIRB-796 acts as a highly selective inhibitor of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, a signaling pathway that plays a key role in regulating the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, BIRB-796 reduces the production of these inflammatory mediators, leading to a decrease in inflammation. In addition, p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been implicated in the regulation of cell proliferation, differentiation, and apoptosis, suggesting that BIRB-796 may have additional effects on these cellular processes.
Biochemical and Physiological Effects:
BIRB-796 has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In cancer cell lines, it has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal cell death and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

BIRB-796 has several advantages as a tool for studying p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide signaling in vitro and in vivo. It is a highly selective inhibitor of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, with minimal off-target effects on other signaling pathways. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to the use of BIRB-796 in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some disease models. In addition, its effects on other cellular pathways, such as the JNK and ERK pathways, may complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on BIRB-796 and its therapeutic applications. One area of interest is the development of more potent and selective p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitors, which may have greater efficacy in treating inflammatory and other diseases. Another area of interest is the use of BIRB-796 in combination with other drugs, such as chemotherapy agents, to enhance their efficacy. Finally, there is ongoing research on the role of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in other cellular processes, such as autophagy and metabolism, which may lead to the identification of new therapeutic targets for BIRB-796 and other p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitors.

Méthodes De Synthèse

The synthesis of BIRB-796 involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzoic acid with 4-isopropylphenylhydrazine to form the corresponding hydrazide. This is followed by reduction of the nitro group to an amino group, and subsequent cyclization with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form the final product. The synthesis of BIRB-796 has been extensively described in the literature, and several modifications to the original procedure have been reported.

Applications De Recherche Scientifique

BIRB-796 has been extensively studied for its potential therapeutic applications in a range of diseases. In preclinical studies, it has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, inflammatory bowel disease, and asthma. In addition, it has been shown to have anti-tumor effects in several cancer cell lines, and to enhance the efficacy of chemotherapy in combination with other drugs. BIRB-796 has also been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and stroke.

Propriétés

Nom du produit

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Formule moléculaire

C15H18BrN3O

Poids moléculaire

336.23 g/mol

Nom IUPAC

4-bromo-1,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H18BrN3O/c1-9(2)11-5-7-12(8-6-11)17-15(20)14-13(16)10(3)19(4)18-14/h5-9H,1-4H3,(H,17,20)

Clé InChI

YEACKJJRTALSIC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(C)C)Br

SMILES canonique

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(C)C)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.